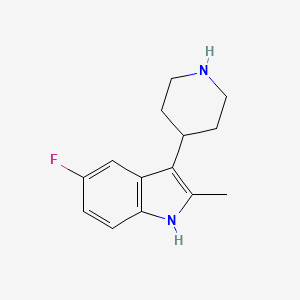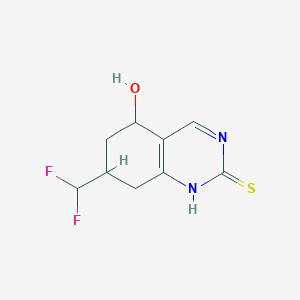
7-(Difluoromethyl)-2-mercapto-5,6,7,8-tetrahydroquinazolin-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Difluoromethyl)-2-mercapto-5,6,7,8-tetrahydroquinazolin-5-ol is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a difluoromethyl group, a mercapto group, and a tetrahydroquinazolinol core, which contribute to its distinctive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Difluoromethyl)-2-mercapto-5,6,7,8-tetrahydroquinazolin-5-ol typically involves the introduction of the difluoromethyl group through difluoromethylation reactions. One common method involves the use of difluoromethylating agents such as TMS-CF2H (trimethylsilyl difluoromethyl) in the presence of a base. The reaction conditions often include mild temperatures and the use of solvents like acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve scalable difluoromethylation processes that utilize metal-based catalysts to enhance the efficiency and yield of the reaction. These methods are designed to be cost-effective and environmentally friendly, ensuring that the compound can be produced in large quantities for various applications .
Análisis De Reacciones Químicas
Types of Reactions
7-(Difluoromethyl)-2-mercapto-5,6,7,8-tetrahydroquinazolin-5-ol undergoes several types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the quinazolinol core.
Substitution: The difluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced quinazolinol derivatives, and various substituted analogs. These products can be further utilized in different applications, enhancing the versatility of the compound .
Aplicaciones Científicas De Investigación
7-(Difluoromethyl)-2-mercapto-5,6,7,8-tetrahydroquinazolin-5-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in biochemical studies.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 7-(Difluoromethyl)-2-mercapto-5,6,7,8-tetrahydroquinazolin-5-ol involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The mercapto group can undergo redox reactions, further modulating the compound’s biological effects. These interactions can lead to changes in cellular pathways, making the compound a valuable tool in research .
Comparación Con Compuestos Similares
Similar Compounds
5-Difluoromethyl- and 7-Difluoromethyl-substituted pyrazolo[1,5-a]pyrimidines: These compounds share the difluoromethyl group and have been studied for their biological activity.
Difluoromethylated Pyridines: Known for their use in medicinal and agricultural chemistry.
Uniqueness
7-(Difluoromethyl)-2-mercapto-5,6,7,8-tetrahydroquinazolin-5-ol is unique due to its combination of a difluoromethyl group, a mercapto group, and a tetrahydroquinazolinol core. This combination provides a distinct set of chemical and biological properties that are not commonly found in other compounds .
Propiedades
Fórmula molecular |
C9H10F2N2OS |
|---|---|
Peso molecular |
232.25 g/mol |
Nombre IUPAC |
7-(difluoromethyl)-5-hydroxy-5,6,7,8-tetrahydro-1H-quinazoline-2-thione |
InChI |
InChI=1S/C9H10F2N2OS/c10-8(11)4-1-6-5(7(14)2-4)3-12-9(15)13-6/h3-4,7-8,14H,1-2H2,(H,12,13,15) |
Clave InChI |
BFLPKFDVPPDYNR-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC2=C(C1O)C=NC(=S)N2)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


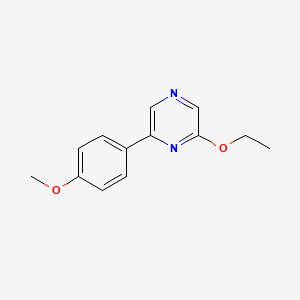

![5,5-Difluoro-5a-methyl-1H,4H,4aH,5H,5aH,6H-cyclopropa[f]indazole-3-carboxylic acid](/img/structure/B11877905.png)
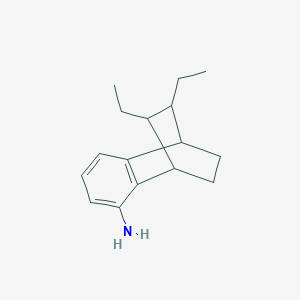

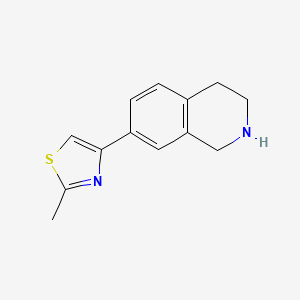




![N-((7-Methylimidazo[1,2-a]pyridin-3-yl)methyl)-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B11877948.png)
